2,3-Dimethylphenyl 2,4-dibromobenzoate
Description
2,3-Dimethylphenyl 2,4-dibromobenzoate is an aromatic ester featuring a benzoate core substituted with two bromine atoms at the 2- and 4-positions, esterified to a 2,3-dimethylphenyl group.
Properties
Molecular Formula |
C15H12Br2O2 |
|---|---|
Molecular Weight |
384.06 g/mol |
IUPAC Name |
(2,3-dimethylphenyl) 2,4-dibromobenzoate |
InChI |
InChI=1S/C15H12Br2O2/c1-9-4-3-5-14(10(9)2)19-15(18)12-7-6-11(16)8-13(12)17/h3-8H,1-2H3 |
InChI Key |
FJPXMCPJTKRPNJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=C(C=C(C=C2)Br)Br)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(=O)C2=C(C=C(C=C2)Br)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Functional Group : Hydrazone vs. benzoate ester.
- Substituent Positions : 2,4-dimethylphenyl (hydrazones) vs. 2,3-dimethylphenyl (target compound).
- Applications: Chemosensors (hydrazones) vs.
Comparison with Dimethylphenyl Triflates
lists 2,3- and 2,4-dimethylphenyl trifluoromethanesulfonates (triflates), which are sulfonate esters. These compounds have a molecular weight of 254.22 g/mol and are used as reagents in organic synthesis, likely as leaving groups or electrophiles . The target compound, with bromine substituents and a benzoate core, has a higher estimated molecular weight (~382.8 g/mol) and distinct electronic properties.
Structural and Functional Contrast :
Comparison with s-Triazine Derivatives
describes s-triazine derivatives with 2,4-dimethylphenyl groups, such as 2,4-bis(2,4-dimethylphenyl)-6-[...]-s-triazines. These compounds are used as UV absorbers or stabilizers due to their conjugated triazine cores . While the target compound shares aromatic substituents, its benzoate ester backbone lacks the triazine ring’s UV-absorbing capabilities.
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